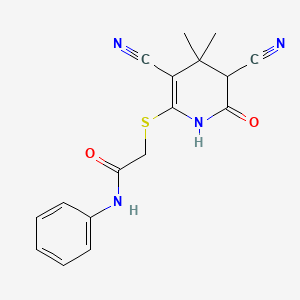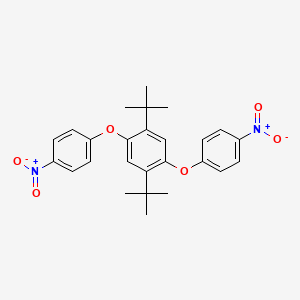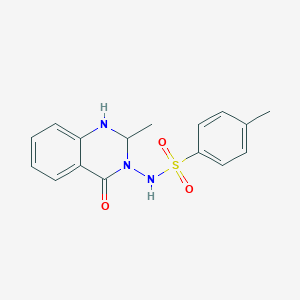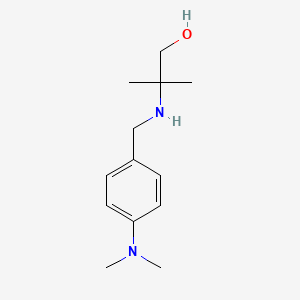
2-(3,5-Dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydro-pyridin-2-ylsulfanyl)-N-phenyl-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3,5-Dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl)sulfanyl]-N-phenylacetamide is a complex organic compound that features a pyridine ring substituted with cyano and oxo groups, along with a phenylacetamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl)sulfanyl]-N-phenylacetamide typically involves the reaction of 3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates with phenylacetamide. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide or acetonitrile at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The key steps include the formation of the pyridine ring, introduction of cyano and oxo groups, and subsequent thiolation and acetamidation reactions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2-[(3,5-Dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl)sulfanyl]-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano groups can be reduced to amines under hydrogenation conditions.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives of the phenylacetamide moiety.
科学研究应用
2-[(3,5-Dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl)sulfanyl]-N-phenylacetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 2-[(3,5-Dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the phenylacetamide moiety can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
相似化合物的比较
Similar Compounds
3,5-Dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates: Similar core structure but lacks the phenylacetamide moiety.
N-Phenylacetamide: Contains the phenylacetamide moiety but lacks the pyridine ring and cyano groups.
Uniqueness
2-[(3,5-Dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl)sulfanyl]-N-phenylacetamide is unique due to the combination of its pyridine ring with cyano and oxo groups, along with the phenylacetamide moiety. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
属性
分子式 |
C17H16N4O2S |
|---|---|
分子量 |
340.4 g/mol |
IUPAC 名称 |
2-[(3,5-dicyano-4,4-dimethyl-2-oxo-1,3-dihydropyridin-6-yl)sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H16N4O2S/c1-17(2)12(8-18)15(23)21-16(13(17)9-19)24-10-14(22)20-11-6-4-3-5-7-11/h3-7,12H,10H2,1-2H3,(H,20,22)(H,21,23) |
InChI 键 |
FHJMUPUFNBZYDI-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C(=O)NC(=C1C#N)SCC(=O)NC2=CC=CC=C2)C#N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-2-methylphenyl)-2-[(5-{[(3-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B11077731.png)
![2,2,2-trifluoro-N-[1-oxo-2-(trifluoromethyl)-1,2-dihydropyrrolo[3,2,1-kl]phenothiazin-2-yl]acetamide](/img/structure/B11077738.png)


![2-{1-benzyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B11077751.png)
![(4Z)-4-{3-ethoxy-4-[(3-fluorobenzyl)oxy]-5-iodobenzylidene}-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11077752.png)
![anthra[9,1-de][1,2,3]thiadiazin-7(2H)-one 3,3-dioxide](/img/structure/B11077753.png)
![ethyl 2',3'-dioxo-2',6'-dihydro-3'H-spiro[cyclohexane-1,5'-pyrrolo[2,1-a]isoquinoline]-1'-carboxylate](/img/structure/B11077758.png)

![2-{[4-(2,5-Dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B11077772.png)
![N-(Adamantan-1-YL)-4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzamide](/img/structure/B11077778.png)
![5-[(Furan-2-ylmethyl)amino]-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B11077781.png)
![N-(1-[1-(4-Amino-furazan-3-yl)-1H-[1,2,3]triazol-4-yl]-1-methyl-ethyl)-acetamide](/img/structure/B11077790.png)
![methyl 4-({[(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-(4-methoxybenzyl)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B11077792.png)
